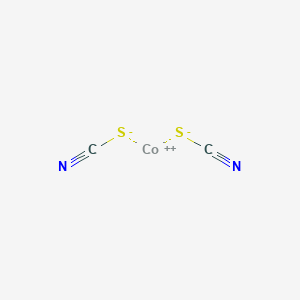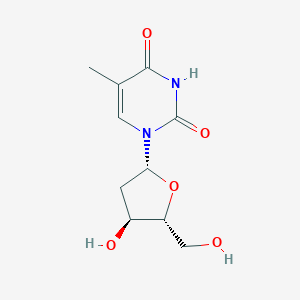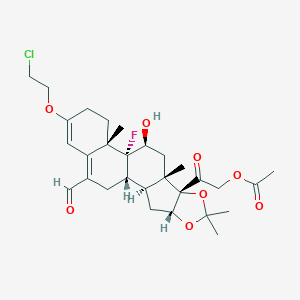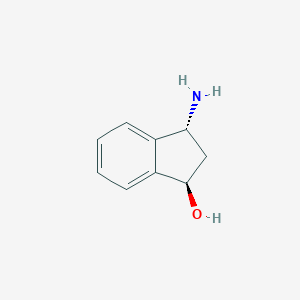
8-Fluoroquinolin-4-amine
Overview
Description
Synthesis Analysis
Fluoroquinolones, including 8-Fluoroquinolin-4-amine, are synthesized through various approaches to the quinolone system . These include all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation .Molecular Structure Analysis
The molecular formula of 8-Fluoroquinolin-4-amine is C9H7FN2 . The molecular weight is 162.16 g/mol .Chemical Reactions Analysis
8-Fluoroquinolin-4-amine, like other fluoroquinolones, interacts with DNA of the bacterial chromosome . It mainly modifies the activity of topoisomerase II or DNA gyrase, but also that of topoisomerase I and IV .Physical And Chemical Properties Analysis
8-Fluoroquinolin-4-amine has a molecular weight of 162.16 g/mol . Its exact mass and monoisotopic mass are 162.05932639 g/mol . It has a topological polar surface area of 38.9 Ų .Scientific Research Applications
Chemical Synthesis
8-Fluoroquinolin-4-amine is a chemical compound with the molecular weight of 162.17 . It is used in the synthesis of various other chemical compounds.
Antibacterial Applications
Fluoroquinolones, a family of antibacterials to which 8-Fluoroquinolin-4-amine belongs, have a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials .
Treatment of Infections
Fluoroquinolones are used for the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials . This is due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .
Structural Modifications
The structure of 8-Fluoroquinolin-4-amine can be modified by incorporating substituents into 1–8 positions or by means of annelation . These modifications can result in a remarkable improvement of antimicrobial properties .
Formation of Complexes with Metals
Fluoroquinolones, including 8-Fluoroquinolin-4-amine, can form complexes with metals . These complexes have various applications in scientific research .
Synthesis of Polycyclic Fluoroquinolones
8-Fluoroquinolin-4-amine can be used in the synthesis of polycyclic fluoroquinolones . These compounds have a variety of applications in scientific research .
Mechanism of Action
Target of Action
The primary targets of 8-Fluoroquinolin-4-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, 8-Fluoroquinolin-4-amine can inhibit bacterial growth and reproduction .
Mode of Action
8-Fluoroquinolin-4-amine interacts with its targets by binding to the enzymes and inhibiting their activity . This interaction disrupts the supercoiling process of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacteria cannot reproduce or function properly, leading to their death .
Biochemical Pathways
The action of 8-Fluoroquinolin-4-amine affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the supercoiling process of bacterial DNA . This disruption affects downstream processes such as DNA replication, transcription, repair, and recombination, ultimately leading to bacterial death .
Pharmacokinetics
They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces . The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties would impact its bioavailability and effectiveness .
Result of Action
The result of 8-Fluoroquinolin-4-amine’s action is the inhibition of bacterial growth and reproduction . By disrupting the supercoiling process of bacterial DNA, the compound prevents the bacteria from replicating their DNA and transcribing it into RNA . This disruption leads to the death of the bacteria, making 8-Fluoroquinolin-4-amine an effective antibacterial agent .
Safety and Hazards
The safety information for 8-Fluoroquinolin-4-amine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Fluoroquinolones, including 8-Fluoroquinolin-4-amine, have been used extensively for a wide range of clinical applications . Their use has been compromised by resistance mechanisms, but they still hold promise for future applications . They have a specific mechanism of action, which allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
properties
IUPAC Name |
8-fluoroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULPFXDXVNQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578357 | |
| Record name | 8-Fluoroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinolin-4-amine | |
CAS RN |
148401-38-1 | |
| Record name | 8-Fluoroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoroquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)









